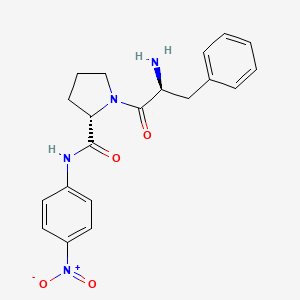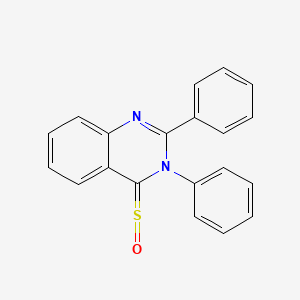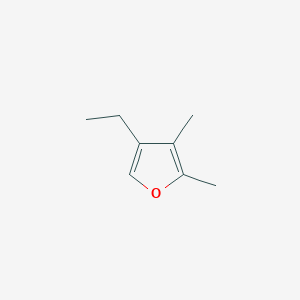![molecular formula C22H45ClN2S B14383925 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-46-2](/img/structure/B14383925.png)
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long hexadecylsulfanyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting ethylamine with glyoxal in the presence of an acid catalyst. This reaction forms the imidazole ring.
Introduction of the Hexadecylsulfanyl Group: The hexadecylsulfanyl group is introduced by reacting the imidazole ring with hexadecylthiol in the presence of a base. This step forms the desired sulfanyl-substituted imidazole.
Quaternization: The final step involves quaternization of the imidazole ring with methyl chloride to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other anions like bromide or iodide using halide exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcoholic solvent at low temperatures.
Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous medium at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Bromide or iodide salts of the imidazolium compound.
Scientific Research Applications
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used as a surfactant in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The long hexadecylsulfanyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with protein active sites, inhibiting enzyme activity and affecting cellular processes.
Comparison with Similar Compounds
1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium chloride: Lacks the hexadecylsulfanyl group, resulting in different physicochemical properties and applications.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of the hexadecylsulfanyl group, leading to different solubility and reactivity.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, offering intermediate properties between the ethyl and hexadecyl derivatives.
The uniqueness of this compound lies in its long hexadecylsulfanyl chain, which imparts distinct properties such as enhanced hydrophobicity and membrane-disrupting ability, making it valuable for specific applications in chemistry, biology, and industry.
Properties
CAS No. |
89949-46-2 |
|---|---|
Molecular Formula |
C22H45ClN2S |
Molecular Weight |
405.1 g/mol |
IUPAC Name |
1-ethyl-3-(hexadecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C22H44N2S.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-22-24-19-18-23(4-2)21-24;/h18-19H,3-17,20-22H2,1-2H3;1H |
InChI Key |
LCJRHOOLODEXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCN1C[NH+](C=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)


![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

